N-(furan-2-ylmethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of furan-2-carbaldehyde with hydrazine derivatives under controlled conditions. One common method involves the use of potassium hydride to initiate an imine–imine rearrangement, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The hydrazinecarbonyl group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl group can form covalent bonds with target proteins, potentially inhibiting their function. This mechanism is of particular interest in the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Formamide derivatives: Compounds with similar structural features that may have analogous applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of a furan ring, hydrazinecarbonyl group, and formamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H19N3O3 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)14-7-5-13(6-8-14)10-19-20-17(22)16(21)18-11-15-4-3-9-23-15/h3-10,12H,11H2,1-2H3,(H,18,21)(H,20,22)/b19-10+ |
InChI Key |
GEUIGZYRRWJNQW-VXLYETTFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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